molecular formula C5H7N3S B3248693 2-Methylthiazole-4-carboximidamide CAS No. 18876-81-8

2-Methylthiazole-4-carboximidamide

Cat. No. B3248693
CAS RN: 18876-81-8
M. Wt: 141.2 g/mol
InChI Key: SEHSTONTNZCNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylthiazole-4-carboximidamide is a chemical compound with the molecular formula C5H8ClN3S . It is also known by several synonyms, including 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride , 2-methylthiazole-4-carboxamidine hydrochloride , and 4-thiazolecarboximidamide, 2-methyl-, hydrochloride 1:1 .


Molecular Structure Analysis

The compound’s molecular structure consists of a thiazole ring with a methyl group at the 2-position. The SMILES notation for 2-Methylthiazole-4-carboximidamide is: CC1=NC(=CS1)C(=N)N.Cl .


Physical And Chemical Properties Analysis

  • Safety and Handling : The compound may cause eye, skin, and respiratory irritation. Proper protective measures are necessary during handling .

Scientific Research Applications

Antimicrobial Activity

A series of novel 2-Amino-4-Methylthiazole analogs, including compounds with the 2-methylthiazole-4-carboximidamide motif, have been synthesized to combat bacterial and fungal infections. These derivatives exhibit excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, with low toxicity to mammalian cells. The analog 4d, a biphenyl derivative, demonstrated rapid bactericidal activity through cell wall lysis and disruption of the bacterial membrane. This study highlights the significant potential of 2-methylthiazole-4-carboximidamide derivatives as potent antimicrobial agents (Omar et al., 2020).

Synthesis and Characterization

Research has also focused on the synthesis and characterization of various derivatives of 2-methylthiazole-4-carboximidamide. These derivatives have been explored for their potential in different scientific applications. For example, studies on 2-phenyl-4,5-substituted oxazoles and thiazolo[5,4-d]pyrimidines provide insights into the versatile nature of 2-methylthiazole-4-carboximidamide in synthetic chemistry. The preparation of these compounds involves a range of synthetic methods, highlighting the adaptability and utility of 2-methylthiazole-4-carboximidamide in various chemical contexts (Kumar et al., 2012), (Chattopadhyay et al., 2010).

Photochemical Properties

The photochemical properties of 2-Amino-4-Methylthiazole (AMT) have been studied, providing valuable insights into the behavior of this compound under light exposure. This research is crucial in understanding the stability and reactivity of 2-methylthiazole-4-carboximidamide in various environments, especially for applications that may involve light or radiation exposure (Pagacz-Kostrzewa et al., 2022).

Safety and Hazards

  • Warning : Always follow safety guidelines when working with this compound .

properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHSTONTNZCNLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylthiazole-4-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylthiazole-4-carboximidamide
Reactant of Route 2
2-Methylthiazole-4-carboximidamide
Reactant of Route 3
2-Methylthiazole-4-carboximidamide
Reactant of Route 4
2-Methylthiazole-4-carboximidamide
Reactant of Route 5
2-Methylthiazole-4-carboximidamide
Reactant of Route 6
2-Methylthiazole-4-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.